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Compound of Interest

Compound Name: Benzyl-PEG5-acid

Cat. No.: B7840631 Get Quote

CAS Number: 2514948-41-3

This technical guide provides a comprehensive overview of Benzyl-PEG5-acid, a

heterobifunctional linker commonly employed in chemical biology and drug development,

particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is

intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties
Benzyl-PEG5-acid is a molecule featuring a benzyl ether at one terminus and a carboxylic acid

at the other, connected by a five-unit polyethylene glycol (PEG) chain. This structure imparts a

unique combination of properties that are highly valuable in the construction of complex

bioconjugates.
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Property Value Source(s)

CAS Number 2514948-41-3 [1]

Molecular Formula C₁₈H₂₈O₇ [1]

Molecular Weight 356.4 g/mol [1]

Appearance
Colorless to pale yellow oil or

solid

Solubility
Soluble in water and most

organic solvents
[1]

Storage Conditions -20°C for long-term storage [1]

The benzyl group serves as a stable, non-reactive protecting group for the hydroxyl terminus of

the PEG chain, while the carboxylic acid provides a reactive handle for conjugation to amine-

containing molecules, such as ligands for target proteins or E3 ubiquitin ligases. The

hydrophilic PEG linker enhances the aqueous solubility and can improve the pharmacokinetic

properties of the resulting conjugate.

Synthesis and Purification
The synthesis of Benzyl-PEG5-acid can be achieved through a multi-step process, typically

starting from commercially available pentaethylene glycol. The following is a representative

experimental protocol.

Experimental Protocol: Synthesis of Benzyl-PEG5-acid
This protocol involves a two-step synthesis: monobenzylation of pentaethylene glycol followed

by oxidation of the terminal alcohol to a carboxylic acid.

Step 1: Monobenzylation of Pentaethylene Glycol

Materials:

Pentaethylene glycol

Benzyl chloride
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Sodium hydride (NaH)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure: a. To a solution of pentaethylene glycol (1 equivalent) in anhydrous THF, add

sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon

or nitrogen). b. Stir the mixture at room temperature for 1 hour. c. Add benzyl chloride (1.1

equivalents) dropwise to the reaction mixture at 0°C. d. Allow the reaction to warm to room

temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer

chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of

water. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers

with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i.

Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG5-

alcohol.

Step 2: Oxidation to Benzyl-PEG5-acid

Materials:

Benzyl-PEG5-alcohol (from Step 1)

Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g.,

TEMPO/bleach)

Acetone

Isopropanol

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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1M Hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: a. Dissolve Benzyl-PEG5-alcohol (1 equivalent) in acetone and cool to 0°C. b.

Add Jones reagent dropwise until a persistent orange color is observed. c. Stir the reaction

at 0°C for 1 hour, then at room temperature for 4-6 hours. d. Quench the reaction by adding

isopropanol until the orange color disappears. e. Remove the acetone under reduced

pressure. f. Add water and extract the product with dichloromethane. g. Wash the organic

layer with water and then extract the acidic product into a saturated aqueous NaHCO₃

solution. h. Acidify the aqueous layer to pH 2-3 with 1M HCl. i. Extract the product with

dichloromethane. j. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield Benzyl-PEG5-acid.

Purification and Characterization
The final product should be purified by column chromatography or preparative high-

performance liquid chromatography (HPLC). Characterization is typically performed using

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)

to confirm the structure and purity.

Application in PROTAC Synthesis
Benzyl-PEG5-acid is a valuable building block for the synthesis of PROTACs. The carboxylic

acid moiety can be activated and coupled to an amine-containing ligand for either the target

protein or an E3 ligase.

Experimental Protocol: Amide Coupling
Materials:

Benzyl-PEG5-acid

Amine-containing ligand (e.g., for VHL or CRBN E3 ligase)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU) or other peptide coupling reagent
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure: a. Dissolve Benzyl-PEG5-acid (1 equivalent) and the amine-containing ligand

(1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2-3

equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours

under an inert atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion,

dilute the reaction with ethyl acetate and wash with water and brine. f. Dry the organic layer

over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the

product by column chromatography or preparative HPLC.

Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using

Benzyl-PEG5-acid.
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Caption: General workflow for the synthesis of Benzyl-PEG5-acid and its use in PROTAC

assembly.

Signaling Pathway: PROTAC Mechanism of Action
The ultimate goal of synthesizing a PROTAC using Benzyl-PEG5-acid is to induce the

degradation of a target protein. The following diagram illustrates the catalytic mechanism of

action of a PROTAC.
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Caption: Catalytic cycle of PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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